N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring and an indole moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10-16(12-4-2-3-5-13(12)19-10)17(21)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8,19H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDYIKXLKMYDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and indole intermediates, followed by their coupling through an amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthetic route is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole or indole rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and indole derivatives, such as:
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both benzodioxole and indole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.34 g/mol
This compound features a benzodioxole moiety and an indole derivative, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study : A study on related indole derivatives demonstrated that they could enhance the cytotoxic effects of established chemotherapeutics in hepatocellular carcinoma (HCC) models, suggesting a synergistic effect in combination therapies .
2. Anti-inflammatory Effects
Compounds similar to this compound have been shown to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Research Findings : In vitro assays revealed that certain indole derivatives significantly reduced leukocyte migration and inhibited the production of inflammatory mediators in macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It is likely that this compound affects key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
